3-Nitrophenyl 2,4,6-trimethylbenzoate
Description
3-Nitrophenyl 2,4,6-trimethylbenzoate is an aromatic ester composed of a 3-nitrophenyl group linked via an ester bond to a 2,4,6-trimethylbenzoyl moiety. This compound combines electron-withdrawing (nitro) and sterically bulky (trimethyl) substituents, which influence its physicochemical properties and reactivity.
The compound’s structural features, such as bond lengths and dihedral angles between aromatic rings, are critical for understanding its behavior in chemical reactions and solid-state packing. These parameters are typically determined using X-ray crystallography, often supported by software suites like SHELX and WinGX for data refinement and visualization .
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29g/mol |
IUPAC Name |
(3-nitrophenyl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10-7-11(2)15(12(3)8-10)16(18)21-14-6-4-5-13(9-14)17(19)20/h4-9H,1-3H3 |
InChI Key |
CFLMPJVGCXOLNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Parameters
The following table summarizes structural data for 3-nitrophenyl 2,4,6-trimethylbenzoate and related compounds:
Notes:
- Dihedral Angles : The dihedral angle between aromatic rings in nitro-substituted benzoates (e.g., 73.59° in 2,4,6-trinitrophenyl 3-chlorobenzoate) is influenced by steric and electronic effects. The trimethyl and nitro groups in the target compound likely induce similar torsional strain, though exact values are unavailable .
- Bond Lengths: Nitro-substituted benzoates exhibit altered C1–O7 and C7–O7 bond lengths compared to non-nitro analogs, attributed to resonance and inductive effects. For example, in picryl-substituted derivatives, these bonds are shorter due to electron withdrawal by nitro groups .
Physical and Spectroscopic Properties
- Melting Points and Solubility : Nitro-substituted benzoates generally exhibit higher melting points than methylated analogs due to enhanced intermolecular interactions (e.g., C–H⋯O and π-stacking). For instance, 2,4,6-trinitrophenyl derivatives form robust crystalline networks via multiple weak interactions .
- Spectroscopic Behavior : Nitro groups introduce strong absorption bands in UV-Vis and IR spectra, distinguishing nitro-substituted benzoates from methylated variants. Theoretical studies on similar compounds suggest that nitro substituents significantly alter electron density distributions .
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